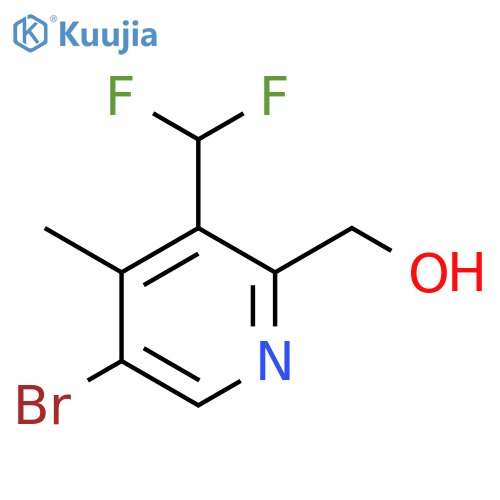

Cas no 1805248-12-7 (5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol)

5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol

-

- インチ: 1S/C8H8BrF2NO/c1-4-5(9)2-12-6(3-13)7(4)8(10)11/h2,8,13H,3H2,1H3

- InChIKey: AVQJHRILGROFMR-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(CO)C(C(F)F)=C1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058736-1g |

5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol |

1805248-12-7 | 97% | 1g |

$1,490.00 | 2022-04-01 |

5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol 関連文献

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanolに関する追加情報

5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol: A Comprehensive Overview

The compound 5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol, identified by the CAS number CAS No. 1805248-12-7, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and reactivity in organic synthesis.

The structure of 5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol is characterized by a pyridine ring substituted with a bromine atom at position 5, a difluoromethyl group at position 3, a methyl group at position 4, and a hydroxymethyl group at position 2. These substituents significantly influence the molecule's electronic properties, making it a valuable substrate for further functionalization in synthetic chemistry.

Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of electron-withdrawing groups like bromine and difluoromethyl in 5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol enhances its ability to participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution, Friedel-Crafts alkylation, and hydroxylation reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired regioselectivity of the product. Recent advancements in catalytic methods have further streamlined the synthesis of such complex molecules, reducing reaction times and improving yields.

The physical properties of 5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol are also worth noting. Its melting point, boiling point, and solubility characteristics make it suitable for use in both laboratory-scale experiments and industrial applications. Additionally, its stability under various reaction conditions ensures its reliability as an intermediate in multi-step synthesis processes.

From an environmental perspective, the compound has been studied for its biodegradability and toxicity profiles. These studies are crucial for assessing its potential impact on ecosystems and human health during its production, use, and disposal. Recent research has focused on developing green chemistry approaches to minimize waste generation during its synthesis while maintaining high product quality.

In conclusion, 5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol, with its unique structural features and versatile reactivity, continues to be a subject of intense research interest across multiple disciplines. Its role as a key intermediate in organic synthesis underscores its importance in advancing modern chemical science.

1805248-12-7 (5-Bromo-3-(difluoromethyl)-4-methylpyridine-2-methanol) 関連製品

- 64466-51-9(Benzaldehyde, 2-hydroxy-3,6-dimethoxy-)

- 1261817-87-1(3-Iodo-5-(trifluoromethyl)-2-(3-(trifluoromethyl)phenyl)pyridine)

- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)

- 1183510-85-1(3-(1H-Pyrazol-4-ylmethyl)sulfamoylbenzoic Acid)

- 1192122-53-4(4-methoxy-4-(2-methylprop-2-en-1-yl)piperidine)

- 954623-03-1(2-(4-chlorophenyl)-N-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethylacetamide)

- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)

- 380465-51-0(2-cyano-N-[4-methoxy-2-(morpholine-4-sulfonyl)p henyl]-3-(4-methoxyphenyl)prop-2-enamide)

- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)

- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)